

# Chemical structure and IUPAC name of 2,5-Dibromo-3-nitrothiophene

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## Compound of Interest

Compound Name: **2,5-Dibromo-3-nitrothiophene**

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An In-Depth Technical Guide to **2,5-Dibromo-3-nitrothiophene**: Synthesis, Reactivity, and Applications

## Introduction

**2,5-Dibromo-3-nitrothiophene** is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its strategic arrangement of two bromine atoms and an electron-withdrawing nitro group on a thiophene core provides multiple reactive sites, enabling the construction of complex molecular architectures. For researchers in materials science and drug discovery, this reagent is a key intermediate for synthesizing conjugated polymers, organic electronics, and a wide range of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characteristic reactivity in cross-coupling reactions, and applications, providing field-proven insights for its effective utilization in the laboratory.

## Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The structure of **2,5-Dibromo-3-nitrothiophene** is defined by a five-membered thiophene ring substituted at the C2 and C5 positions with bromine atoms and at the C3 position with a nitro group.

The IUPAC name for this compound is **2,5-dibromo-3-nitrothiophene**<sup>[1]</sup>. Its key properties are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	2160-51-2	PubChem <a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> HBr <sub>2</sub> NO <sub>2</sub> S	PubChem <a href="#">[1]</a>
Molecular Weight	286.93 g/mol	PubChem <a href="#">[1]</a>
Canonical SMILES	C1=C(SC(=C1--INVALID-LINK--[O-])Br)Br	PubChem <a href="#">[1]</a>
InChI Key	HYJLCFYMHSSKHD-UHFFFAOYSA-N	PubChem <a href="#">[1]</a>
Appearance	Solid (Typical)	N/A
XLogP3	3.5	PubChem <a href="#">[1]</a>

## Synthesis of 2,5-Dibromo-3-nitrothiophene

The most common and direct method for preparing **2,5-Dibromo-3-nitrothiophene** is through the electrophilic nitration of 2,5-dibromothiophene[\[2\]](#). The thiophene ring is electron-rich and susceptible to electrophilic substitution; however, the reaction must be carefully controlled to achieve mono-nitration at the desired position and avoid the formation of dinitro byproducts[\[3\]](#).

## Causality Behind Experimental Choices:

- **Nitrating Agent:** A mixture of concentrated nitric acid and sulfuric acid (or fuming sulfuric acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>), which is the active nitrating species.
- **Temperature Control:** The reaction is highly exothermic. Maintaining a low temperature (typically below 30°C) using an ice bath is critical. This precaution minimizes the rate of side reactions, such as oxidation of the thiophene ring and the formation of the thermodynamically stable, but often undesired, 2,5-dibromo-3,4-dinitrothiophene isomer[\[3\]](#).
- **Work-up:** The reaction mixture is quenched by pouring it onto ice. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it precipitates the solid organic product, which is insoluble in the aqueous medium.

## Detailed Experimental Protocol: Nitration of 2,5-Dibromothiophene

- Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,5-dibromothiophene (1 equivalent) to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid.
- Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1.0-1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
- Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove impurities.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield **2,5-Dibromo-3-nitrothiophene** as a solid.

## Reactivity and Key Synthetic Applications

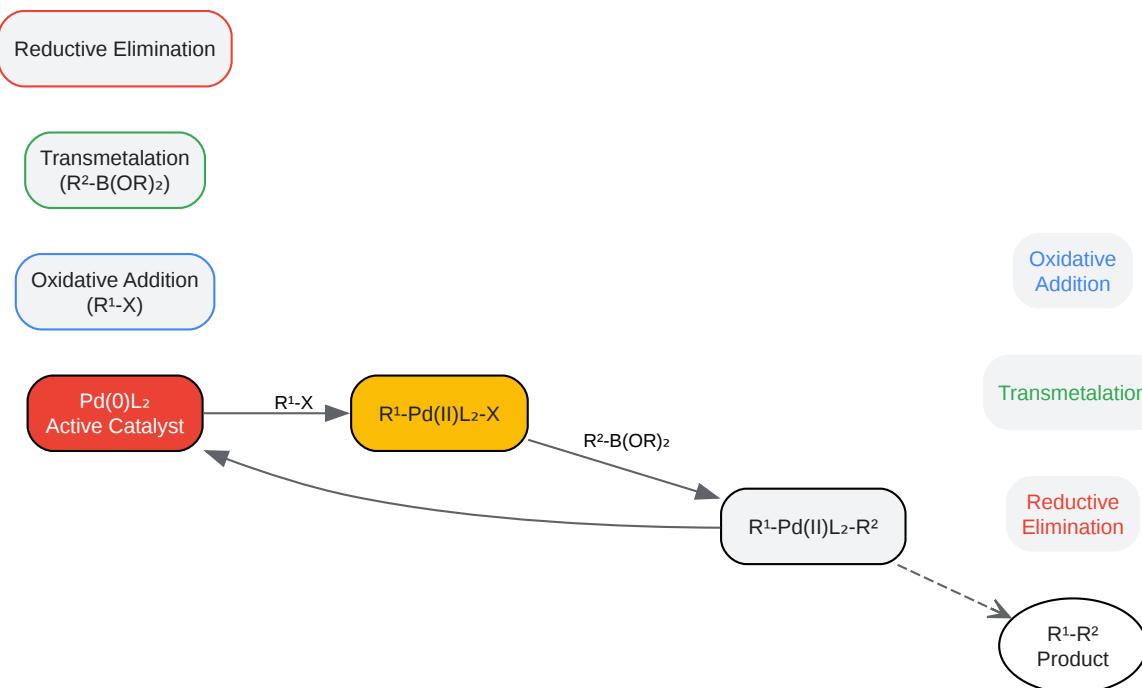
The synthetic utility of **2,5-Dibromo-3-nitrothiophene** stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

## Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki and Stille cross-coupling reactions, which are cornerstone methods for C-C bond formation[4]. These reactions allow for the selective substitution of one or both bromine atoms.

Expertise Insight: The C5-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This regioselectivity is attributed to the electronic influence of the adjacent nitro group at the C3 position, which makes the C2 carbon more electron-deficient and the C2-Br bond stronger and less reactive<sup>[5]</sup>. This allows for selective mono-arylation at the C5 position under controlled conditions<sup>[6][7]</sup>.

The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an organohalide<sup>[5]</sup>. It is widely favored due to the stability and low toxicity of the boron reagents and the generally high yields<sup>[8]</sup>. Thiophene derivatives synthesized via this method have shown potential as antibacterial and anti-tumor agents<sup>[9]</sup>.



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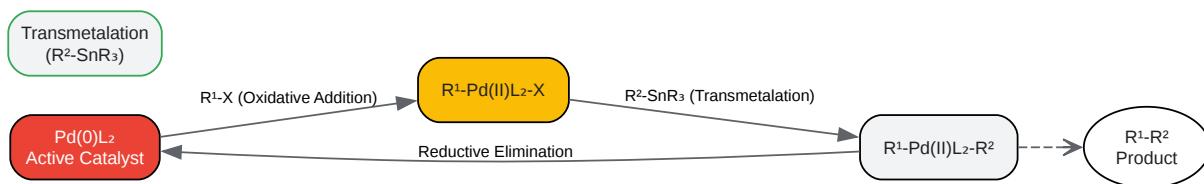
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

- Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2,5-Dibromo-3-nitrothiophene** (1 mmol), the desired arylboronic acid (1.1 mmol for mono-

coupling, 2.5 mmol for double-coupling), and a base such as  $K_3PO_4$  (3-4 mmol)[9].

- Catalyst: Add the palladium catalyst, typically  $Pd(PPh_3)_4$  (2-5 mol%).
- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[6].
- Reaction: Heat the reaction mixture with stirring (e.g., at 90°C) for 12-24 hours, monitoring by TLC[9].
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Stille reaction pairs an organohalide with an organotin (stannane) reagent[4]. A key advantage is its tolerance for a vast array of functional groups, including esters and nitro groups, making it highly reliable for complex molecule synthesis[10][11]. However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts after the reaction[4][12].



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

- Setup: In a flame-dried flask under an inert atmosphere, dissolve **2,5-Dibromo-3-nitrothiophene** (1 eq) in a dry, degassed solvent like DMF or toluene.

- Additives: Add any co-catalysts or additives, such as CuI (0.1 eq) and LiCl (3-5 eq), which can accelerate the transmetalation step[12].
- Catalyst: Add the palladium catalyst, for example, Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub> (2-5 mol%).
- Stannane: Add the organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.5 eq) and purge the mixture with inert gas.
- Reaction: Heat the solution (e.g., 40-80°C) until the starting material is consumed as monitored by TLC[12].
- Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF or NH<sub>4</sub>OH to remove tin byproducts[12].
- Purification: Dry the organic phase and concentrate. Purify the residue by column chromatography.

## Applications in Drug Development and Materials Science

The derivatives of **2,5-Dibromo-3-nitrothiophene** are of significant interest to medicinal chemists and materials scientists.

- Drug Discovery: Nitroaromatic compounds are a crucial class of molecules with a wide range of biological activities and are used as drugs[13]. The thiophene scaffold is a "privileged structure" in drug design[14]. By using the cross-coupling methods described, the dibromo-nitrothiophene core can be elaborated into complex molecules. For instance, subsequent reduction of the nitro group to an amine allows for the synthesis of amides, ureas, and other functionalities common in pharmacologically active compounds, including kinase inhibitors and antibacterial agents[3][14].
- Materials Science: Thiophene-based oligomers and polymers are central to the field of organic electronics. The polymerization of substituted thiophenes, often initiated from dibrominated monomers, leads to conjugated polymers like poly(3-alkylthiophene)s, which are used in organic photovoltaics (solar cells) and thin-film transistors[2][15]. The nitro group

can be used to tune the electronic properties of the resulting material or as a precursor to other functional groups.

## Safety and Handling

As a halogenated nitroaromatic compound, **2,5-Dibromo-3-nitrothiophene** and its precursors require careful handling.

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].
- Hazards: While specific data for this exact compound is limited, related compounds like 2,5-dibromothiophene are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[16]. Nitro-containing compounds should be treated as potentially toxic.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[16][17].
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to the toxicity of reagents like organotins used in Stille couplings, special care must be taken with waste streams[4].

## Conclusion

**2,5-Dibromo-3-nitrothiophene** is a powerful and versatile intermediate for chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the nitro group, provides a reliable pathway to a diverse range of high-value compounds. For researchers in drug development and materials science, a solid understanding of its synthesis, handling, and reaction protocols is essential for leveraging its full potential in creating novel and functional molecules.

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